molecular formula C23H20N2O B1297185 1-Trityl-1H-imidazole-4-methanol CAS No. 33769-07-2

1-Trityl-1H-imidazole-4-methanol

Cat. No. B1297185
Key on ui cas rn: 33769-07-2
M. Wt: 340.4 g/mol
InChI Key: DVQYFYUODSFBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084135B1

Procedure details

4-Hydroxymethylimidazole hydrochloride (compound xiii where R2 is H) (2.50 g, 18.6 mmol) and Et3N (2.59 ml, 18.6 mmol) were combined in DMF (30 ml) and stirred at room temperature. A solution of chlorotriphenylmethane (5.19 g, 18.6 mmol) in DMF (25 ml) was added dropwise at room temperature and the resulting mixture was stirred at room temperature for about 23 hours and then poured into ice water (300 ml). The product was filtered off, washed with cold water (75 ml) and triturated with p-dioxane (30 ml). The product was filtered off and dried under reduced pressure to yield product (4.96 g, 78%). NMR (300 MHZ, DMSO-d6, 30° C.) 7.3–7.5 (9H, m), 7.25–7.35 (1H, d), 7.0–7.2 (6H, m), 6.7–6.75 (1H, s), 4.15–4.2 (2H, m).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.59 mL
Type
reactant
Reaction Step Three
Quantity
5.19 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]1[N:5]=[CH:6][NH:7][CH:8]=1.CCN(CC)CC.Cl[C:17]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[OH:2][CH2:3][C:4]1[N:5]=[CH:6][N:7]([C:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.OCC=1N=CNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OCC=1N=CNC1
Step Three
Name
Quantity
2.59 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
5.19 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for about 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with cold water (75 ml)
CUSTOM
Type
CUSTOM
Details
triturated with p-dioxane (30 ml)
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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